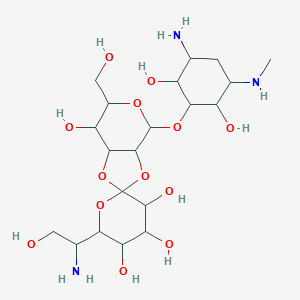

(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Selection and Maintenance of Prokaryotic and Eukaryotic Cells

Field: Molecular Biology and Genetics

Application: Hygromycin B is used in the laboratory for the selection and maintenance of prokaryotic and eukaryotic cells that contain the hygromycin resistance gene .

Method: The resistance gene is a kinase that inactivates hygromycin B through phosphorylation .

Results: This allows for the selection of cells that have been successfully transformed with the resistance gene .

Mammalian Cell Culture

Field: Cell Biology

Application: Hygromycin B is used to select for a resistance plasmid in numerous mammalian cell lines .

Method: A mammalian expression vector containing the hyg or hph gene must be introduced into the mammalian host cell line. The hyg or hph marker gene allows for selection of stable transfectants using hygromycin B resistance .

Results: This method allows for the generation of a stable cell line expressing a protein of interest .

Insect Cell Culture

Field: Entomology and Cell Biology

Application: Hygromycin B is used in insect cell culture for the selection of cells containing the hygromycin resistance gene .

Method: The resistance to Hygromycin B is conferred by the E. coli hygromycin resistance gene (hyg or hph) .

Results: This allows for the selection of insect cells that have been successfully transformed with the resistance gene .

Antiviral Agent

Field: Virology

Application: Hygromycin B has been used as an antiviral agent by selectively penetrating cells rendered permeable by virus infection and inhibiting translation .

Method: The antibiotic penetrates cells that have been made permeable by a virus infection and inhibits protein synthesis .

Results: This results in the inhibition of viral replication within the infected cells .

Protein Synthesis Study

Field: Biochemistry

Application: Hygromycin B has been used to study protein synthesis at the level of the 70S ribosome translocation and mRNA template misreading .

Method: The antibiotic binds to the 80S subunit of the bacterial ribosome and inhibits protein synthesis .

Results: This allows for the study of protein synthesis and mRNA template misreading .

Anthelmintic Activity Against Nematode Parasites

Field: Parasitology

Application: Hygromycin B presents an anthelmintic activity against nematode parasites of chickens .

Anthelmintic Activity Against Nematode Parasites

Application: Hygromycin B presents an anthelmintic activity against nematode parasites of chickens .

Use in Plant Research

Field: Botany and Genetics

Application: Hygromycin B is frequently used as a selectable marker in research on plants .

Results: This allows for the selection of plant cells that have been successfully transformed with the resistance gene .

Use in Animal Feed

Field: Veterinary Medicine

Application: Hygromycin B is still added into swine and chicken feed as an anthelmintic or anti-worming agent (product name: Hygromix) .

Method: The antibiotic is mixed into the animal feed .

Results: This results in the reduction of worm infestations in the animals .

Use in Clinical Research

Field: Clinical Research

Application: In clinical research, this compound can be used as a marker to select and maintain prokaryotic and eukaryotic cells containing the hygromycin resistance gene .

The compound (2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol is a complex organic molecule characterized by multiple stereocenters and functional groups. Its structure suggests potential biological activity due to the presence of hydroxyl groups and amino functionalities that may interact with biological systems. The compound's intricate stereochemistry indicates a high degree of specificity in its potential interactions with biological targets.

The biological activity of this compound is hypothesized to be significant due to its structural features that resemble known pharmacological agents. Compounds with similar structures often exhibit activities such as enzyme inhibition or receptor modulation. Biological assays would be necessary to determine its specific effects on living organisms. The pharmacological activity is expected to be dose-dependent and influenced by the compound's absorption, distribution, metabolism, and excretion (ADME) properties

Synthesis of this compound may involve multi-step organic synthesis techniques including: These methods would require careful optimization to achieve high yields and purity

Potential applications for this compound include: Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as: These studies will help elucidate the mechanism of action and potential therapeutic uses

Several compounds share structural similarities with this molecule. Here are a few notable examples: What distinguishes the specified compound from others is its unique combination of stereochemistry and functional groups which may confer distinct biological properties not seen in simpler analogs. The presence of both spirocyclic elements and multiple hydroxymethyl functionalities suggests a potential for diverse interactions within biological systems that could be exploited for therapeutic purposes. Further research through comparative studies will be essential to fully understand its unique profile

Corrosive;Acute Toxic;Health Hazard

Compound Name Structural Features Biological Activity Compound A Similar spirocyclic structure Antimicrobial properties Compound B Contains hydroxyl and amino groups Enzyme inhibitor Compound C Multiple stereocenters Potential anti-inflammatory effects Uniqueness

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Application

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (97.61%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H318 (97.13%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (99.52%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H334 (96.65%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Other CAS

31282-04-9

Wikipedia

Use Classification

Dates

Explore Compound Types